1,3-Dipalmitoyl-2-phosphatidylcholine

描述

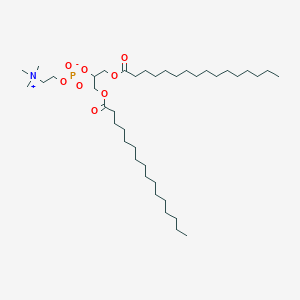

1,3-Dipalmitoyl-2-phosphatidylcholine is a phospholipid compound consisting of two palmitic acid groups attached to a phosphatidylcholine head-group. It is a major constituent of pulmonary surfactants, which play a crucial role in reducing the work of breathing and preventing alveolar collapse during respiration . This compound is also significant in the study of liposomes and human bilayers .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dipalmitoyl-2-phosphatidylcholine can be synthesized through the thin film hydration process. In this method, the compound is dissolved in chloroform, and the solution is dried under reduced pressure using a rotary evaporator, resulting in a thin layer of lipid film on the flask wall . This film is then hydrated with an aqueous solution to form liposomes.

Industrial Production Methods

Industrial production of this compound typically involves the chemical synthesis of phosphatidylcholine derivatives, followed by the incorporation of palmitic acid groups. The process may include multiple steps such as esterification, phosphatidylation, and purification to achieve the desired product .

化学反应分析

Types of Reactions

1,3-Dipalmitoyl-2-phosphatidylcholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.

Hydrolysis: It can be hydrolyzed by phospholipases, resulting in the release of palmitic acid and lysophosphatidylcholine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.

Major Products Formed

Oxidation: Oxidized phospholipids.

Hydrolysis: Palmitic acid and lysophosphatidylcholine.

科学研究应用

Pulmonary Medicine

DPPC is primarily recognized for its role in pulmonary surfactants. It significantly reduces surface tension in the alveoli, facilitating gas exchange and preventing respiratory distress syndrome (RDS) in neonates. Studies have demonstrated that DPPC enhances lung function by modulating inflammatory responses and promoting the stability of alveolar structures .

Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, DPPC is extensively used in drug delivery systems. Liposomes made from DPPC can encapsulate therapeutic agents, enhancing their solubility and stability while allowing for targeted delivery to specific tissues. This application is particularly relevant in cancer therapy and antimicrobial treatment .

Biochemical Studies

DPPC serves as a model compound for studying lipid bilayers and membrane dynamics. Researchers utilize DPPC to investigate the properties of lipid membranes, including permeability, fluidity, and interactions with proteins and other lipids. Its behavior under various conditions provides insights into membrane biology and the mechanisms of drug action .

Case Study 1: Neonatal Respiratory Distress Syndrome

A clinical study examined the effectiveness of DPPC-based surfactant therapy in premature infants diagnosed with neonatal RDS. The administration of exogenous surfactant containing DPPC significantly improved oxygenation and reduced the incidence of mechanical ventilation requirements compared to control groups .

Case Study 2: Liposomal Drug Delivery

In a study exploring liposomal formulations for cancer treatment, researchers developed liposomes composed of DPPC loaded with curcumin. The results indicated enhanced bioavailability and sustained release of curcumin, leading to increased cytotoxicity against cancer cells while minimizing systemic toxicity .

作用机制

1,3-Dipalmitoyl-2-phosphatidylcholine exerts its effects by reducing the surface tension of the alveolar liquid in the lungs. This is achieved through its unique structure, which includes both a hydrophilic head and hydrophobic tails. The choline radical constitutes the polar hydrophilic head, oriented towards the alveolar liquid, while the palmitic acid chains form the nonpolar hydrophobic tails, oriented towards the outer side . This arrangement allows the compound to reduce surface tension and facilitate oxygen adsorption into the air-liquid interface .

相似化合物的比较

1,3-Dipalmitoyl-2-phosphatidylcholine is compared with other similar compounds such as:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the position of the palmitic acid groups.

1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearic acid groups instead of palmitic acid.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid groups, making it more unsaturated compared to this compound.

The uniqueness of this compound lies in its specific structure, which provides optimal surface tension reduction properties essential for pulmonary surfactants .

生物活性

1,3-Dipalmitoyl-2-phosphatidylcholine (DPPC) is a phospholipid that plays a crucial role in various biological processes, particularly in the formation and function of pulmonary surfactant. This article explores the biological activity of DPPC, focusing on its physiological roles, interactions with other biomolecules, and implications in health and disease.

Overview of DPPC

DPPC is a saturated phospholipid composed of two palmitic acid chains esterified to a glycerol backbone and a choline head group. It is predominantly found in lung surfactant, where it contributes to reducing surface tension in the alveoli, thus facilitating gas exchange.

Physiological Roles

1. Pulmonary Surfactant Function

- DPPC is the major component of pulmonary surfactant, which is essential for maintaining alveolar stability and preventing atelectasis (collapse of the lung).

- The surfactant reduces surface tension at the air-liquid interface in the alveoli, allowing for easier expansion during inhalation.

2. Modulation of Inflammatory Responses

- Research indicates that DPPC can modulate inflammatory responses in lung tissues. For instance, preincubation with DPPC inhibited oxidative responses in human monocytic cells by approximately 30% when exposed to inflammatory stimuli such as zymosan or phorbol esters .

- This suggests a potential protective role for DPPC against excessive inflammation in pulmonary conditions.

Interaction with Enzymes

DPPC is subject to hydrolysis by various phospholipases:

- Lysosomal Phospholipases : Studies show that lysosomal phospholipases preferentially hydrolyze unsaturated phosphatidylcholines over saturated ones like DPPC. The hydrolysis rates decrease as the proportion of saturated lipids increases in liposomal formulations .

- Enzymatic Activity : The activity of these enzymes can be affected by the lipid composition and physical state (fluidity) of the liposomes, which impacts their biological functions .

Table 1: Hydrolysis Rates of DPPC by Lysosomal Phospholipases

| Liposome Composition | Hydrolysis Rate (%/hr) |

|---|---|

| 5% DPPC | 16.44 ± 2.30 |

| 50% DPPC | 7.92 ± 1.78 |

| 95% DPPC | 2.64 ± 1.42 |

Data indicates that as the concentration of saturated lipids increases, the rate of hydrolysis by lysosomal phospholipases decreases significantly .

Clinical Implications

- Respiratory Distress Syndrome : In neonates with respiratory distress syndrome (RDS), DPPC levels are critical for surfactant function. Supplementation with exogenous surfactants containing DPPC has been shown to improve lung function and reduce mortality rates .

- Cardiovascular Health : Enzymes that act on phosphatidylcholines like DPPC are implicated in cardiovascular diseases due to their role in producing bioactive lipids that can influence inflammation and atherosclerosis .

Technological Applications

DPPC's properties have led to its use in various biomedical applications:

- Drug Delivery Systems : Liposomes composed of DPPC have been utilized for encapsulating therapeutic agents due to their biocompatibility and ability to enhance drug solubility and stability .

- Antimicrobial Activity : Curcumin-loaded liposomes containing DPPC have demonstrated significant antibacterial activity against various pathogens, highlighting its potential in therapeutic formulations .

Summary

This compound is a vital phospholipid with significant biological activity related to pulmonary function and inflammation modulation. Its interactions with enzymes and potential applications in drug delivery systems underscore its importance in both health and disease management. Continued research into its mechanisms and applications may yield further insights into its therapeutic potential.

属性

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFBGSYWHRQAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208225 | |

| Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59540-22-6 | |

| Record name | 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59540-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059540226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-oxido-9-oxo-6-(palmitoylmethyl)-3,5,8-trioxa-4-phosphatetracosyl]trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。